tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate
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Overview
Description
tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate is a chemical compound with the molecular formula C20H23NO5 and a molecular weight of 357.41 g/mol . It is known for its applications in various fields of scientific research, including chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate typically involves the protection of amino functions using tert-butyl groups. One common method is the reaction of tert-butyl dicarbonate (Boc2O) with the appropriate amine . The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols under appropriate conditions.
Scientific Research Applications
tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate involves the formation of a stable carbamate linkage with amino groups. This linkage can be cleaved under acidic conditions, releasing the free amine and the corresponding tert-butyl carbamate . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .
Comparison with Similar Compounds
Similar compounds to tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines in organic synthesis.
tert-Butyl methyl ether: Used as a solvent and fuel additive.
tert-Butyl acetate: Used as a solvent in coatings and adhesives.
The uniqueness of this compound lies in its specific structure, which allows for selective protection and deprotection of amino groups, making it valuable in synthetic chemistry and drug development .
Biological Activity
tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C20H23NO5
- CAS Number : 871731-76-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. Below are detailed findings from diverse studies:
Anti-inflammatory Activity
A study demonstrated that compounds structurally similar to this compound showed significant anti-inflammatory effects. For instance, compounds synthesized from similar frameworks exhibited up to 54.239% inhibition in carrageenan-induced rat paw edema models compared to standard anti-inflammatory drugs like indomethacin .
Neuroprotective Effects
Research has shown that the compound can inhibit β-secretase and acetylcholinesterase activities, which are critical in the context of Alzheimer's disease. In vitro studies indicated that the compound reduced amyloid beta (Aβ) aggregation by 85% at a concentration of 100 µM, suggesting its potential role in preventing neurodegenerative processes .
Detailed Research Findings
Case Studies
- Neuroprotective Study : In a study involving astrocytes treated with Aβ, the addition of this compound improved cell viability from 43.78% to 62.98%, indicating its protective effects against oxidative stress and inflammatory responses associated with neurodegeneration .
- Anti-inflammatory Assessment : Compounds derived from similar structures were tested for their ability to inhibit pro-inflammatory cytokines in animal models, showing promising results that warrant further exploration into their mechanisms of action .
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : The compound acts as an inhibitor for β-secretase and acetylcholinesterase, key enzymes involved in the pathogenesis of Alzheimer's disease.
- Reduction of Cytokine Production : It demonstrates the ability to lower levels of TNF-α and other pro-inflammatory cytokines, contributing to its anti-inflammatory properties .
Properties
IUPAC Name |
tert-butyl N-acetyl-N-(3-acetyl-7-methoxynaphthalen-1-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-12(22)15-9-14-7-8-16(25-6)11-17(14)18(10-15)21(13(2)23)19(24)26-20(3,4)5/h7-11H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVALBVJKOAQEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)N(C(=O)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469651 |
Source
|
Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871731-76-9 |
Source
|
Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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